molecular formula C11H15NO2 B14399034 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 87884-62-6

1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14399034
CAS No.: 87884-62-6
M. Wt: 193.24 g/mol
InChI Key: OUDVPWZJWSLPOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with a unique structure that combines a pyrrolidone ring with a cyclohexanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of a pyrrolidone derivative with a cyclohexanone derivative under specific conditions. One common method involves the use of a base to deprotonate the pyrrolidone, followed by nucleophilic addition to the cyclohexanone. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain proteins, such as anti-apoptotic Bcl-2 proteins, leading to the induction of apoptosis in cancer cells . The compound’s structure allows it to bind to these targets and modulate their activity, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-oxocyclohexyl phosphonate: This compound shares a similar cyclohexanone moiety but differs in its functional groups.

    Cyclohexanone derivatives: Various derivatives of cyclohexanone can be compared based on their reactivity and applications.

Uniqueness

1-Methyl-5-(3-oxocyclohexyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of a pyrrolidone ring and a cyclohexanone moiety. This structure imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.

Properties

CAS No.

87884-62-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-methyl-2-(3-oxocyclohexyl)-2H-pyrrol-5-one

InChI

InChI=1S/C11H15NO2/c1-12-10(5-6-11(12)14)8-3-2-4-9(13)7-8/h5-6,8,10H,2-4,7H2,1H3

InChI Key

OUDVPWZJWSLPOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=CC1=O)C2CCCC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.